1,2,4-Pentatriene

Physical Organic Chemistry Chemical Engineering Process Chemistry

1,2,4-Pentatriene (CAS 10563-01-6), also known as vinylallene, is a C5H6 linear hydrocarbon characterized by a unique cumulated diene structure (C=C=C) conjugated with a vinyl group. This allene functionality confers distinct electronic properties and reactivity patterns compared to isomeric conjugated or isolated dienes.

Molecular Formula C5H6
Molecular Weight 66.1 g/mol
CAS No. 10563-01-6
Cat. No. B081041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Pentatriene
CAS10563-01-6
SynonymsCH2=C=CHCH=CH2
Molecular FormulaC5H6
Molecular Weight66.1 g/mol
Structural Identifiers
SMILESC=CC=C=C
InChIInChI=1S/C5H6/c1-3-5-4-2/h3,5H,1-2H2
InChIKeyFNQQBQSISCLVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Pentatriene (CAS 10563-01-6): Procurement Guide for Vinylallene in Synthesis and Combustion Research


1,2,4-Pentatriene (CAS 10563-01-6), also known as vinylallene, is a C5H6 linear hydrocarbon characterized by a unique cumulated diene structure (C=C=C) conjugated with a vinyl group [1]. This allene functionality confers distinct electronic properties and reactivity patterns compared to isomeric conjugated or isolated dienes [2]. With a molecular weight of 66.10 g/mol, a boiling point of approximately 52.8 °C, and a calculated Log P of ~2.67, it exists as a volatile, moderately lipophilic liquid under standard conditions [1][3]. Its primary value lies in its utility as a versatile building block in organic synthesis, particularly in cycloaddition chemistry, and as a key intermediate in mechanistic studies of combustion and astrochemistry [4][5].

Why Generic Substitution Fails: 1,2,4-Pentatriene's Distinct Thermochemical and Reactivity Profile


Procuring a generic C5H6 isomer or a more common diene like isoprene or 1,3-pentadiene in place of 1,2,4-pentatriene is scientifically unsound due to fundamental differences in electronic structure and, consequently, reaction outcomes. The allene moiety in 1,2,4-pentatriene (C=C=C) imparts a unique stereoelectronic profile, enabling distinct pericyclic reaction manifolds (e.g., Nazarov-type cyclizations, specific regio- and stereoselective cycloadditions) not accessible to conjugated dienes [1]. Critically, computational studies demonstrate that the insertion of an allene group directly alters the activation energy and exothermicity of Diels-Alder cycloadditions compared to analogous 1,3-dienes [2]. Furthermore, its formation and stability are highly condition-dependent; experimental kinetic data reveal that 1,2,4-pentatriene is the dominant C5H6 product at high temperatures characteristic of combustion environments, whereas the cyclic isomer 1,3-cyclopentadiene predominates at lower temperatures [3]. This thermodynamic and kinetic divergence underscores that isomer selection is not interchangeable but rather dictates the feasibility and product distribution of targeted chemical processes [1][3].

Quantitative Evidence for Selecting 1,2,4-Pentatriene Over Common Analogs


Comparative Physical Properties: Differentiating 1,2,4-Pentatriene from Key C5H6 and C5H8 Analogs

1,2,4-Pentatriene exhibits a boiling point (52.8 ± 7.0 °C) and vapor pressure (275.5 mmHg at 25 °C) that are intermediate between its highly volatile industrial diene counterparts and less volatile isomers. Specifically, it boils approximately 19 °C higher than isoprene (34.1 °C) and ~9 °C higher than 1,3-pentadiene (44.1 °C), while remaining lower boiling than its structural isomer 2,3-pentadiene (48.2 °C) . Its vapor pressure is significantly lower than that of isoprene (549.0 mmHg) and 1,3-pentadiene (380.2 mmHg), suggesting easier condensability and potentially lower fugitive emissions in a closed process . These distinct physical constants are critical for designing separation protocols (e.g., distillation) and ensuring safe handling in laboratory and pilot-scale operations .

Physical Organic Chemistry Chemical Engineering Process Chemistry Separation Science

Divergent Product Selectivity in C5H6 Isomer Formation: Temperature-Dependent Dominance

Experimental and computational investigation of propargyl (C3H3) + ethylene (C2H4) reactions reveals a stark temperature-dependent divergence in C5H6 isomer formation. At high temperatures relevant to combustion environments, the generation of the linear isomer 1,2,4-pentatriene prevails [1]. In contrast, under low-temperature, vacuum conditions (300–600 K), the cyclic isomer 1,3-cyclopentadiene shows a strong yield predominance [1].

Combustion Chemistry Astrochemistry Reaction Kinetics Mechanistic Studies

Unique Thermodynamic Equilibrium: Comparable Stability of Vinylallene and Methylenecyclobutene

Unlike the electrocyclic ring-opening of cyclobutene to 1,3-butadiene (where the diene is thermodynamically much more stable), 1,2,4-pentatriene (vinylallene) and its cyclic isomer methylenecyclobutene possess comparable thermodynamic stabilities [1]. Consequently, thermal treatment produces an equilibrium mixture of these two distinct species, a property not shared by simpler hydrocarbon systems [1].

Physical Organic Chemistry Thermodynamics Reaction Mechanisms Electrocyclization

High-Value Application Scenarios for 1,2,4-Pentatriene (CAS 10563-01-6) Based on Validated Evidence


Combustion Chemistry and Astrochemical Modeling

1,2,4-Pentatriene is the preferred C5H6 isomer for experimental validation of kinetic models describing high-temperature combustion environments and interstellar medium chemistry. Evidence confirms that this linear isomer is the dominant product formed from propargyl-ethylene reactions under high-temperature conditions, whereas the cyclic 1,3-cyclopentadiene prevails at lower temperatures [1]. Procuring the correct isomer ensures that the chemistry being studied accurately reflects the reaction pathways proposed in these extreme environments [1].

Fundamental Studies in Pericyclic Reaction Dynamics

1,2,4-Pentatriene is a uniquely valuable substrate for investigating the thermodynamics and kinetics of electrocyclization reactions. Its comparable stability to methylenecyclobutene allows researchers to establish and study an equilibrium mixture under thermal conditions, a scenario not possible with the more biased cyclobutene/1,3-butadiene system [2]. This makes it an ideal model compound for probing substituent effects on pericyclic transition states [2].

Synthesis of Complex Molecular Architectures via Cycloaddition

As a vinylallene, 1,2,4-pentatriene serves as a versatile diene or dienophile in regio- and stereoselective Diels-Alder reactions. Its allene group directly influences the reaction energetics, decreasing activation energy and increasing exothermicity compared to conventional 1,3-dienes [3]. This enables the efficient construction of complex carbocyclic and heterocyclic frameworks that are difficult to access using standard dienes, making it a strategic building block for medicinal and natural product chemistry programs [4].

Process Development for Separation of C5 Hydrocarbon Streams

The distinct physical properties of 1,2,4-pentatriene—specifically its boiling point of ~52.8 °C and vapor pressure of 275.5 mmHg at 25 °C—differentiate it from other volatile C5 dienes like isoprene (34.1 °C, 549 mmHg) and 1,3-pentadiene (44.1 °C, 380 mmHg) . This quantifiable difference is essential for chemical engineers designing distillation columns or other separation units aimed at isolating this specific reactive intermediate from complex hydrocarbon mixtures in pilot or production settings .

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